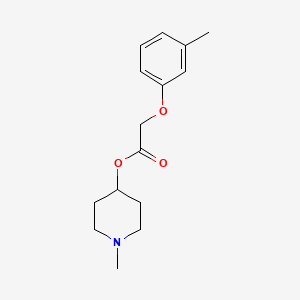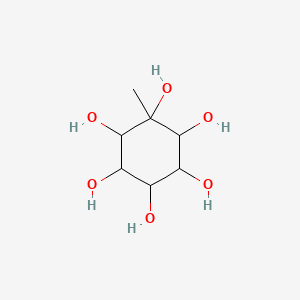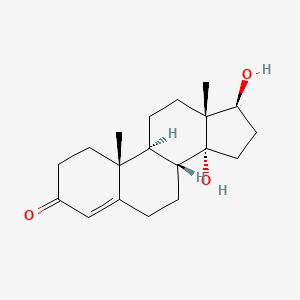
Hexcarbacholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexcarbacholine is a synthetic compound known for its use in various scientific and medical applications. It is a carbamate ester with the molecular formula C18H40N4O4 and a molecular weight of 376.54 g/mol . This compound is primarily used in veterinary medicine as a muscle relaxant during surgical procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexcarbacholine can be synthesized through the reaction of carbachol with hexamethylene diisocyanate. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Hexcarbacholine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced carbamate esters .
Aplicaciones Científicas De Investigación
Hexcarbacholine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving neurotransmitter systems and muscle physiology.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Hexcarbacholine exerts its effects by acting as an agonist of muscarinic and nicotinic receptors. It mimics the action of acetylcholine, leading to the activation of these receptors and subsequent physiological responses. This mechanism is particularly useful in inducing muscle relaxation during surgical procedures .
Comparación Con Compuestos Similares
Hexcarbacholine is unique compared to other carbamate esters due to its specific structure and pharmacological properties. Similar compounds include:
Carbachol: Another carbamate ester with similar receptor activity but different pharmacokinetics.
Bethanechol: A carbamate ester used primarily for its effects on the gastrointestinal and urinary tracts.
Methacholine: Known for its use in diagnostic tests for asthma.
This compound stands out due to its specific applications in veterinary medicine and its unique chemical structure .
Propiedades
Número CAS |
13309-41-6 |
|---|---|
Fórmula molecular |
C18H40N4O4+2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
trimethyl-[2-[6-[2-(trimethylazaniumyl)ethoxycarbonylamino]hexylcarbamoyloxy]ethyl]azanium |
InChI |
InChI=1S/C18H38N4O4/c1-21(2,3)13-15-25-17(23)19-11-9-7-8-10-12-20-18(24)26-16-14-22(4,5)6/h7-16H2,1-6H3/p+2 |
Clave InChI |
MBWXZXUOKTXXBU-UHFFFAOYSA-P |
SMILES |
C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C |
SMILES canónico |
C[N+](C)(C)CCOC(=O)NCCCCCCNC(=O)OCC[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



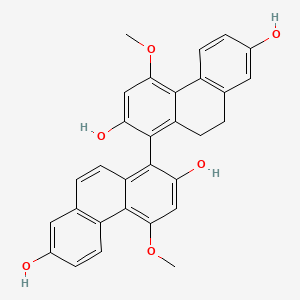
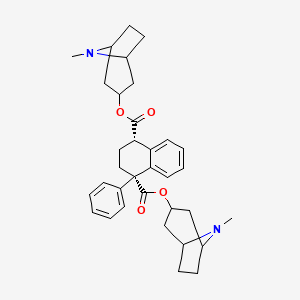
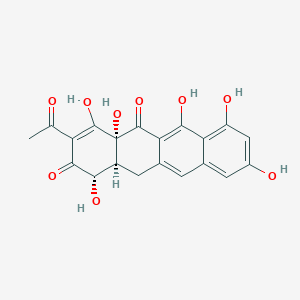

![(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B1216154.png)
![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)


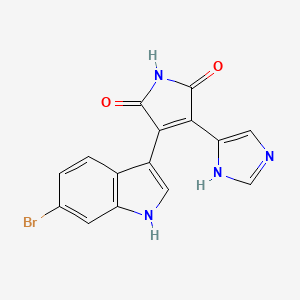
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)
